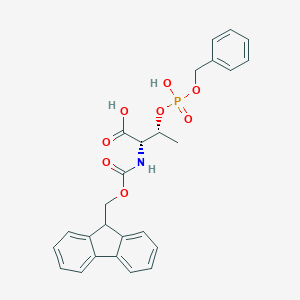

Fmoc-O-(benzylphospho)-L-threonine

説明

“Fmoc-O-(benzylphospho)-L-threonine” is a synthetic amino acid . It is also known as “N-Fmoc-O-benzylphospho-L-threonine” and is used as a building block for the synthesis of phosphothreonine containing peptides .

Synthesis Analysis

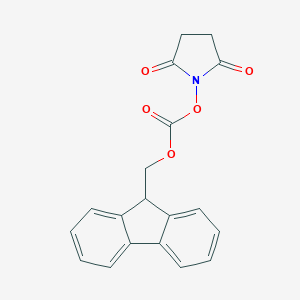

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis

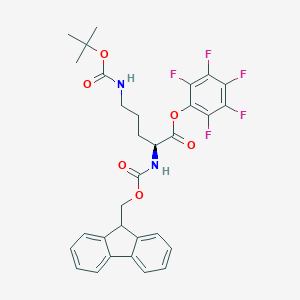

The IUPAC name for this compound is (2S,3R)-3- { [ (benzyloxy) (hydroxy)phosphoryl]oxy}-2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid . The molecular formula is C26H26NO8P .Chemical Reactions Analysis

This compound can be applied in the synthesis of phosphopeptides. This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 497.44 g/mol . It appears as a white to off-white powder .科学的研究の応用

Synthesis of Phosphoserine- or Phosphothreonine-Containing Peptides : Fmoc-O-(benzylphospho)-L-threonine has been utilized for the synthesis of phosphoserine- or phosphothreonine-containing peptides, which are important in the study of protein function and signaling pathways (Wakamiya et al., 1996).

Solid Phase Synthesis of Glycopeptides : It is used in the solid-phase synthesis of glycopeptides, which are significant in understanding cell-surface interactions and in the development of vaccines and therapeutics (B. Luening et al., 1989).

Synthesis of Carbonylated Peptides : this compound is employed in the synthesis of carbonylated peptides, aiding in the study of peptides that undergo oxidative modifications in biological systems (M. Waliczek et al., 2015).

Synthesis of Mucin-Type Glycopeptide Building Blocks : Its applications include the synthesis of mucin-type glycopeptide building blocks, which are relevant in cancer research and immunotherapy (Kosuke Kakita et al., 2012).

Synthesis of Phosphopeptide Forigerimod for Systemic Lupus Erythematosus (SLE) : It is a key building block in the synthesis of Forigerimod, a phosphopeptide being investigated for SLE treatment (D. Petrillo et al., 2012).

Synthesis of Peptides Containing Oxidatively Modified Residues : This compound enables the synthesis of peptides containing D,L-Thr(O) residue, which can model oxidatively modified peptides related to various diseases (H. Eberhard et al., 2008).

Self-Assembly and Nanotechnology Applications : this compound is used in self-assembly studies, contributing to the development of new materials and nanotechnological applications (Kshtriya et al., 2021).

Glycopeptide Synthesis for Immunological Studies : It's integral in the synthesis of glycopeptides, which are used in immunological studies and vaccine development (Yuya Asahina et al., 2015).

Synthesis of 1,2-Cis-2-Amino Glycosidic Bond : The compound is crucial in the synthesis of glycosides with a 1,2-cis-2-amino glycosidic bond, a challenging task in synthetic chemistry (Fei Yu et al., 2015).

Enzyme-Catalyzed Self-Assembly : It is used in enzyme-catalyzed self-assembly processes to form peptide nanostructures under physiological conditions, relevant in biotechnology and material science (Apurba Das et al., 2008).

作用機序

Target of Action

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, which is commonly used in the synthesis of phosphorylated peptides . The primary targets of this compound are proteins that undergo phosphorylation, a process utilized by cells to regulate many fundamental biochemical processes .

Mode of Action

The compound interacts with its targets by being incorporated into peptides during their synthesis . The phosphorylated amino acid residue, once incorporated, is stable and can be introduced using standard activation methods . This allows for the efficient preparation of peptides containing multiple phosphorylation sites .

Biochemical Pathways

The biochemical pathways affected by this compound involve protein phosphorylation . Phosphorylation is a reversible process, with kinases and phosphatases providing the means to install and remove the phosphate group . The compound, therefore, plays a role in these pathways by providing a source of phosphorylated amino acids for peptide synthesis .

Result of Action

The result of the compound’s action is the production of phosphorylated peptides . These peptides are of great interest in biological studies and have been incorporated into active pharmaceutical ingredients (APIs) . The phosphorylated peptides can mimic the natural phosphorylated proteins in cells, allowing researchers to study various biochemical processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other compounds in the reaction mixture. Furthermore, the stability of the compound and the resulting peptides can be influenced by storage conditions .

特性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDVXHILSPFNS-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

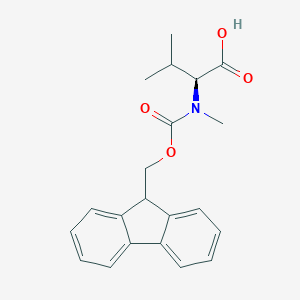

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

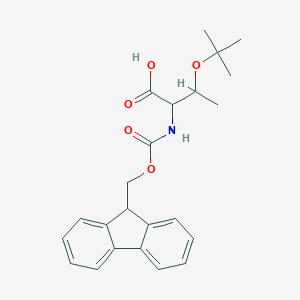

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)